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4,8-Diamino-2-bromo-1,5-naphthoquinone

Cat. No.: B15177891
CAS No.: 73384-69-7
M. Wt: 267.08 g/mol
InChI Key: UIZQEEPVXHNUOC-UHFFFAOYSA-N
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Description

Contextualization within the Naphthoquinone Chemical Family

4,8-Diamino-2-bromo-1,5-naphthoquinone belongs to the large and versatile naphthoquinone chemical family. Naphthoquinones are compounds structurally derived from naphthalene (B1677914), characterized by a bicyclic core with two carbonyl groups. jst.go.jpmdpi.com These secondary metabolites are widespread in nature, found in various plants, fungi, and bacteria. nih.govresearchgate.net

The fundamental 1,4-naphthoquinone (B94277) structure is a privileged scaffold in medicinal chemistry due to its inherent biological activity. jst.go.jpsemanticscholar.org The quinone ring is readily susceptible to oxidation-reduction reactions, a property that underpins much of its biological effects. jst.go.jpresearchgate.net Natural and synthetic naphthoquinones have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, antiviral, and notably, antitumor properties. jst.go.jpnih.govjst.go.jp This diverse bioactivity has made the naphthoquinone framework a popular starting point for the synthesis of new therapeutic agents. mdpi.comnih.gov

Significance of Amino and Bromo Substituents on the Naphthoquinone Core Structure

The specific properties and reactivity of a naphthoquinone derivative are heavily influenced by the substituents attached to its core structure. In this compound, the presence of both amino (-NH₂) and bromo (-Br) groups is particularly significant.

Amino (-NH₂) Substituents: The introduction of amino groups onto the naphthoquinone ring can modulate its physicochemical properties and biological interactions. nih.gov These groups can alter the molecule's redox potential, which is crucial for its biological activity, such as the generation of reactive oxygen species (ROS). nih.gov The position and nature of the amino substituent can tune the compound's cytotoxic effects and specificity towards certain cell lines. nih.govnih.govnih.gov Furthermore, amino groups provide sites for further chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced pharmacological profiles. mdpi.comresearchgate.net

Bromo (-Br) Substituent: The bromine atom, being an electron-withdrawing group, has a direct and potent effect on the electronic properties of the naphthoquinone moiety. nih.gov This substitution can increase the compound's efficiency in redox cycling processes. For instance, studies comparing 2-bromo-1,4-naphthoquinone with its methylated counterpart (menadione) found the bromo-derivative to be significantly more efficient at producing hydrogen peroxide. nih.gov This enhanced pro-oxidative capacity makes bromo-substituted naphthoquinones compelling candidates for research into therapies that exploit cellular oxidative stress. nih.gov

The combination of electron-donating amino groups on the benzenoid ring and an electron-withdrawing bromo group on the quinonoid ring creates a unique electronic profile, suggesting a complex interplay of properties that is a subject of academic investigation.

Component Significance Key Effects
Naphthoquinone Core Privileged scaffold in medicinal chemistry. semanticscholar.orgUndergoes redox cycling, foundation for diverse biological activities. jst.go.jpresearchgate.net
Amino (-NH₂) Groups Modulate physicochemical and biological properties. nih.govAlters redox potential, influences cytotoxicity, provides sites for further synthesis. mdpi.comnih.govnih.gov
Bromo (-Br) Group Acts as an electron-withdrawing group. nih.govEnhances redox cycling efficiency and production of reactive oxygen species (ROS). nih.gov

Overview of Current Academic Research Trajectories

Academic research into substituted naphthoquinones like this compound is progressing along several key trajectories, primarily driven by their potential applications in medicine and materials science.

Anticancer Drug Development: A major focus of research is the exploration of naphthoquinone derivatives as anticancer agents. nih.govsemanticscholar.org The mechanism of action is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov This is frequently achieved through the generation of high levels of intracellular ROS, which creates a state of lethal oxidative stress. nih.gov Research also investigates their potential to act as inhibitors of crucial cellular targets like topoisomerase II, an enzyme involved in DNA replication. nih.govmdpi.com The goal is to develop derivatives with improved selectivity for tumor cells to minimize toxicity to healthy tissues. nih.gov

Antimicrobial Agents: The inherent antimicrobial properties of the naphthoquinone core continue to be an active area of investigation. academicjournals.org Researchers are synthesizing and evaluating novel derivatives against a range of bacteria and fungi, seeking to identify compounds with potent activity, particularly against drug-resistant strains.

Materials Science: Beyond biomedical applications, substituted naphthoquinones are being explored in the field of materials science. Specific diamino-substituted naphthalene structures have been investigated as building blocks for creating semiconducting polymers. researchgate.net The electronic properties conferred by the core structure and its substituents can be harnessed to develop new organic materials for electronic applications.

Research Area Primary Goal & Key Findings Relevant Mechanisms
Anticancer Agents Development of selective and potent tumor-killing compounds. nih.govsemanticscholar.orgInduction of apoptosis via ROS generation, inhibition of enzymes like topoisomerase II. nih.govnih.govnih.gov
Antimicrobial Agents Discovery of new compounds to combat bacterial and fungal infections. academicjournals.orgDisruption of microbial cellular processes through redox activity and other mechanisms.
Materials Science Creation of novel organic semiconducting materials. researchgate.netUtilization of the electronic properties of the substituted naphthalene core for charge transport. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O2 B15177891 4,8-Diamino-2-bromo-1,5-naphthoquinone CAS No. 73384-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73384-69-7

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

8-amino-6-bromo-5-hydroxy-4-iminonaphthalen-1-one

InChI

InChI=1S/C10H7BrN2O2/c11-4-3-6(13)8-7(14)2-1-5(12)9(8)10(4)15/h1-3,12,15H,13H2

InChI Key

UIZQEEPVXHNUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=N)C(=C(C=C2N)Br)O

Origin of Product

United States

Synthetic Methodologies for 4,8 Diamino 2 Bromo 1,5 Naphthoquinone

Multi-Step Chemical Reactions from Naphthalene (B1677914) Derivatives

A common and efficient strategy for the synthesis of brominated naphthoquinones begins with naphthalene. researchgate.net This process typically involves a sequence of four key reaction steps. An example of a similar synthesis, producing 2,5,8-tribromonaphthalene-1,4-dione, illustrates a viable pathway. The process starts with the bromination of a naphthalene derivative, followed by a silver-promoted solvolysis of the resulting hexabromide intermediate. researchgate.net Subsequent dehydrobromination and oxidation steps yield the final brominated naphthoquinone product. researchgate.net

To achieve the specific 4,8-diamino substitution pattern, a synthetic route analogous to the preparation of 5,8-diamino-1,4-naphthoquinone derivatives can be employed. This involves the nitration of a suitable naphthoquinone precursor, followed by hydrolysis and subsequent reduction of the nitro groups to form the desired diamino structure. nii.ac.jp Combining these strategies—functionalizing a naphthalene core with bromine and then introducing amino groups via a nitration-reduction sequence—represents a plausible multi-step approach.

Precursor Compounds and Starting Materials

The successful synthesis of the target molecule is critically dependent on the selection of appropriate starting materials. These precursors provide the fundamental carbon skeleton and initial functional groups that are later modified.

Halogenated naphthoquinones are versatile and widely used precursors in the synthesis of more complex derivatives. 2-Bromo-1,4-naphthoquinone, a commercially available solid, serves as a key starting material for introducing various functional groups. sigmaaldrich.com It can be prepared by reacting 1-naphthol (B170400) with N-bromosuccinimide in a mixture of glacial acetic acid and water. prepchem.com This precursor is frequently used in nucleophilic substitution reactions to create new derivatives, such as benzo[f]indolequinones and 2-azido-1,4-naphthoquinone. sigmaaldrich.comnih.gov

Other halogenated naphthoquinones, like 2,3-dichloro-1,4-naphthoquinone, are also important intermediates. nih.gov These compounds allow for the stepwise substitution of halogen atoms with amines or other nucleophiles, providing a route to various amino-substituted quinones. nih.govjocpr.commdpi.com

Precursor CompoundRole in SynthesisTypical Subsequent ReactionsReferences
2-Bromo-1,4-naphthoquinoneStarting material for introducing substituents at the 2-position.Nucleophilic substitution, Radical alkylation sigmaaldrich.comprepchem.comnih.gov
2,3-Dichloro-1,4-naphthoquinonePrecursor for di-substituted derivatives.Nucleophilic substitution with amines. nih.govmdpi.com
Dihalogenated NaphthoquinonesGeneral intermediates for functionalization.Step-wise nucleophilic substitution. nih.gov

Naphthalene is the fundamental building block for many naphthoquinone syntheses. researchgate.net One of the primary industrial methods for producing the basic 1,4-naphthoquinone (B94277) structure is through the oxidation of naphthalene. scirp.org For more substituted targets, naphthalene can be functionalized prior to the formation of the quinone ring system. For instance, 2-methylnaphthalene (B46627) is oxidized to produce 2-methyl-1,4-naphthoquinone (Vitamin K3). scirp.orgresearchgate.net A multi-step synthesis starting from naphthalene can be designed to first introduce bromine atoms and then build the quinone functionality, demonstrating its role as a versatile starting material. researchgate.net

Advanced Synthetic Routes and Strategies

The construction of 4,8-Diamino-2-bromo-1,5-naphthoquinone involves specific chemical transformations that fall under broader categories of advanced synthetic strategies. These include the precise addition of substituents through nucleophilic attack and targeted bromination and amination reactions.

Nucleophilic substitution is a cornerstone reaction in the functionalization of halogenated naphthoquinones. gacariyalur.ac.inorganic-chemistry.orgthermofisher.com In this reaction, a nucleophile, which is a species rich in electrons, attacks the electron-deficient carbon atom of the quinone ring that is bonded to a halogen. gacariyalur.ac.in The halogen acts as a leaving group and is replaced by the nucleophile. gacariyalur.ac.in

This method is extensively used to synthesize amino-naphthoquinone derivatives. Halogenated precursors like 2,3-dichloro-1,4-naphthoquinone readily react with various primary amines to yield amino-substituted products. nih.govmdpi.com Similarly, reactions with thiols can be used to introduce sulfur-containing functional groups onto the naphthoquinone core. frontiersin.org The synthesis of new amino derivatives of 1,4-naphthoquinone has been achieved through the nucleophilic substitution of a chlorine atom, showcasing the effectiveness of this strategy. jocpr.comresearchgate.net

Specific methods for introducing bromine and amino groups are critical for the synthesis of the target compound.

Bromination: The introduction of a bromine atom onto the naphthoquinone skeleton can be achieved through various methods. Direct bromination of 1,4-naphthoquinone photodimers is one documented approach. documentsdelivered.com A more common method for creating precursors is the bromination of 1-naphthol using N-bromosuccinimide (NBS). prepchem.com Furthermore, an efficient four-step procedure starting from naphthalene itself can be used to produce brominated naphthoquinones. researchgate.net

Amination: Amination can be achieved through several distinct strategies. One direct method is the oxidative coupling of amines with 1,4-naphthoquinone, which can be mediated by t-BuOK under metal-free conditions. nih.govrsc.org This approach provides an efficient route to 2-amino-1,4-naphthoquinones. nih.gov An alternative, multi-step strategy involves the introduction of nitro groups onto the aromatic ring, followed by a chemical reduction to form the corresponding amino groups. This nitration-reduction sequence has been successfully used to prepare 5,8-diamino-2,3-disubstituted-1,4-naphthoquinones. nii.ac.jp A third approach is the direct nucleophilic substitution of a halogen atom by an amine, as detailed in the previous section. nih.govmdpi.com

TransformationMethodReagents/ConditionsReferences
BrominationFrom 1-NaphtholN-Bromosuccinimide (NBS), Acetic Acid/Water prepchem.com
BrominationFrom NaphthaleneMulti-step process including bromination and oxidation. researchgate.net
AminationOxidative CouplingAmines, t-BuOK, Air nih.govrsc.org
AminationNitration and ReductionNitration followed by a reduction step. nii.ac.jp
AminationNucleophilic SubstitutionHalogenated naphthoquinone, Primary amines. nih.govmdpi.com

Carbonyl Transposition in Naphthoquinones (e.g., 1,2- to 1,4-naphthoquinone system interconversion)

Naphthoquinones exist as several constitutional isomers, with the 1,2- and 1,4-naphthoquinone skeletons being the most common and biologically relevant. iajesm.comwikipedia.org The precise arrangement of the carbonyl groups profoundly influences the molecule's electrochemical properties and biological activity, making the selective synthesis of a specific isomer a critical challenge. nih.gov While direct, single-step interconversion between these isomers is not a standard reaction, synthetic strategies have been developed to selectively access one system over the other from a common precursor, effectively functioning as a method of systemic control.

A significant challenge in this area is the selective removal of functional groups that direct the final quinone structure. rsc.org For instance, research has demonstrated a metal-free, chemo- and regio-selective method to produce either 1,2- or 1,4-naphthoquinones from lawsone (2-hydroxy-1,4-naphthoquinone) and its derivatives. rsc.org This approach utilizes aqueous hydriodic acid (HI) in acetic acid (AcOH) under microwave irradiation to achieve a high-yielding hydrodehydroxylation (HDH), selectively removing the enolic hydroxy group. rsc.org The ability to control the regioselectivity of this removal from dynamic tautomers of lawsones provides a powerful tool for accessing a vast library of both 1,2- and 1,4-naphthoquinone derivatives. rsc.org

This strategic hydrodehydroxylation serves as a key reaction in the short total synthesis of medicinally important molecules like deoxyneocryptotanshinone, miltirone, and vitamin K3 (menadione), underscoring the practical utility of controlling the quinone carbonyl arrangement. rsc.org The simultaneous generation of both 1,2- and 1,4-naphthoquinone during the oxidation of 1-naphthol highlights the thermodynamic subtleties and the need for precise kinetic control to favor one isomer. researchgate.net

Table 1: Synthetic Strategies for Selective Naphthoquinone Isomer Formation
Precursor TypeReagents/ConditionsResulting IsomerKey PrincipleReference
3-AlkyllawsonesAqueous HI in AcOH, Microwave Irradiation1,2- and 1,4-NaphthoquinonesChemo-/regio-selective hydrodehydroxylation of enolic -OH group. rsc.org
NaphthaleneAerobic oxidation over a vanadium oxide catalyst1,4-NaphthoquinoneIndustrial synthesis via catalytic oxidation. wikipedia.org
1-NaphtholIron(III) TAML/H2O2Mixture of 1,2- and 1,4-NaphthoquinoneCatalytic oxidation leading to multiple isomers. researchgate.net
Methoxy-substituted naphthalenesTrivalent-iodine-mediated oxidation1,2-Naphthoquinone (B1664529)One-step transformation of prepared naphthalene precursors. rsc.org

Green Chemistry Principles in Naphthoquinone Synthesis

The synthesis of naphthoquinones is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org This involves developing atom-economical reactions, employing safer solvents, utilizing catalytic methods, and using renewable resources. acs.org

One-pot synthesis represents a key green strategy, minimizing waste by avoiding the isolation and purification of intermediates. scirp.org A one-pot process for synthesizing 1,4-naphthoquinones from hydroquinone (B1673460) and various 1,3-dienes has been developed using Mo-V-P heteropolyacids as bifunctional catalysts that facilitate both the initial Diels-Alder reaction and the subsequent oxidation. scirp.org Similarly, the Diels-Alder reaction of hydroxy-substituted 2-pyrones with 1,4-benzoquinone (B44022) enables an efficient one-pot synthesis of hydroxy-substituted 1,4-naphthoquinones through a base-catalyzed cascade of cycloaddition, decarboxylation, and oxidation. asianpubs.org

The use of biocatalysts and environmentally benign reagents is another cornerstone of green naphthoquinone synthesis. Enzymes such as laccase have been used to catalyze the one-pot synthesis of 1,4-naphthoquinone-2,3-bis-sulfides under mild conditions in an aqueous medium, open to the air. researchgate.net This enzymatic approach provides an alternative to methods relying on hazardous heavy metal reagents. researchgate.net Furthermore, solvent-free mechanochemical methods have been developed for the synthesis of 2-amino-1,4-naphthoquinones, offering high yields without the need for traditional solvents. acs.org This technique has been successfully applied to a two-step synthesis of the natural product Lawsone. acs.org

The selection of starting materials also plays a role in the sustainability of these syntheses. The use of abundantly available feedstocks like lawsones, derived from the henna plant, provides a renewable starting point for producing a variety of naphthoquinone derivatives. rsc.org

Table 2: Application of Green Chemistry Principles in Naphthoquinone Synthesis
Green PrincipleMethodologyCatalyst/Solvent/ConditionProduct TypeReference
Catalysis (Biocatalysis)One-pot oxidative C-S bond formationLaccase / Water, pH 4.5-7.151,4-Naphthoquinone-2,3-bis-sulfides researchgate.net
Atom Economy / One-Pot SynthesisDiels-Alder / OxidationMo-V-P Heteropolyacid / WaterAlkyl-substituted 1,4-Naphthoquinones scirp.org
Safer Solvents / ConditionsMechanochemical SynthesisSolvent-free, Ball-milling2-Amino-1,4-naphthoquinones acs.org
Energy Efficiency / Metal-FreeHydrodehydroxylationMicrowave Irradiation / Aqueous HI in AcOH1,2- and 1,4-Naphthoquinones rsc.org
Atom Economy / One-Pot SynthesisDiels-Alder / Decarboxylation-OxidationBase-catalyzed / EtOH-Et2OHydroxy-substituted 1,4-Naphthoquinones asianpubs.org
Renewable FeedstocksSelective functional group removalAqueous HI in AcOHDerivatives from Lawsone rsc.org

Chemical Reactivity and Reaction Mechanisms of 4,8 Diamino 2 Bromo 1,5 Naphthoquinone

Electrophilic and Nucleophilic Sites

The reactivity of 4,8-diamino-2-bromo-1,5-naphthoquinone is characterized by the electrophilic nature of its carbonyl and olefinic carbons, a feature typical of quinone systems. However, the amino and bromo substituents significantly modulate this reactivity.

The carbonyl carbons (C-1 and C-5) in the 1,5-naphthoquinone framework are inherently electrophilic due to the polarization of the carbon-oxygen double bond. This makes them susceptible to attack by nucleophiles. Theoretical studies on related naphthoquinones, such as 1,2- and 1,4-naphthoquinone (B94277), have shown that 1,2-additions to the carbonyl group are generally favorable. utc.edu In this compound, the electron-donating amino groups at the C-4 and C-8 positions increase the electron density of the entire aromatic system, which can slightly reduce the electrophilicity of the carbonyl carbons compared to an unsubstituted 1,5-naphthoquinone. Conversely, the electron-withdrawing bromine atom at the C-2 position will have an opposing, albeit weaker, effect.

The general mechanism for nucleophilic attack on a carbonyl carbon in a quinone system is illustrated below:

Nu- + C=O → Nu-C-O-

The resulting alkoxide can then be protonated or participate in further reactions. The relative reactivity of the two carbonyl groups (C-1 vs. C-5) will be influenced by the positions of the substituents.

The olefinic carbons of the naphthoquinone ring also exhibit electrophilic character and are prone to nucleophilic attack, most commonly through a Michael-type 1,4-addition. The reactivity of these carbons is significantly influenced by the substituents.

C-2 and C-3: The C-2 and C-3 carbons form part of an α,β-unsaturated ketone system. The bromine atom at C-2 makes this position highly susceptible to nucleophilic substitution. Furthermore, the C-3 position is activated for nucleophilic addition. Reactions of various naphthoquinones with primary amines have been shown to result in the formation of 2-amino-1,4-naphthoquinone derivatives. nih.gov

C-6 and C-7: The reactivity of the C-6 and C-7 olefinic carbons is primarily influenced by the adjacent amino group at C-8 and the carbonyl group at C-5. The electron-donating amino group will tend to decrease the electrophilicity of these carbons.

A plausible mechanism for the reaction of amines with 1,4-naphthoquinone involves a Michael addition followed by oxidation. acs.org A similar reactivity pattern can be expected for this compound.

The interplay of these electronic effects can be summarized as follows:

SubstituentPositionElectronic EffectImpact on Reactivity
Amino (NH₂)C-4, C-8Electron-donating (resonance)Increases electron density on the ring, activates the ring towards electrophilic attack, and modulates the electrophilicity of carbonyls.
Bromine (Br)C-2Electron-withdrawing (induction), Electron-donating (resonance)Decreases electron density on the ring, deactivates the ring towards electrophilic attack, and enhances the electrophilicity of the C-2 position for nucleophilic substitution.

The presence of both electron-donating and electron-withdrawing groups creates a complex reactivity pattern, making certain positions more susceptible to specific types of reactions. For instance, the amino groups can direct electrophilic attack to the ortho and para positions, while the bromine atom can be a leaving group in nucleophilic substitution reactions. The activity of substituted anilino naphthoquinones has been linked to their redox properties, which are modulated by the substituents in the aromatic ring. nih.gov

Redox Chemistry and Electron Transfer Pathways

The quinone moiety is central to the redox activity of this compound, allowing it to participate in electron transfer reactions.

Quinones are known to undergo one-electron reduction to form a semiquinone radical anion, and a subsequent one-electron reduction to yield a dianion hydroquinone (B1673460). researchgate.net This process is a key feature of their biological activity. The redox potential of the quinone is a critical factor in these transformations and is influenced by the substituents. Electron-donating groups like amino groups generally lower the reduction potential, making the quinone easier to reduce. Conversely, electron-withdrawing groups like bromine tend to increase the reduction potential.

The two-step reduction process can be represented as:

Q + e- ⇌ Q•- (Semiquinone radical formation)

Q•- + e- ⇌ Q2- (Dianion hydroquinone formation)

These radical and dianionic species are often highly reactive. The stability and reactivity of the semiquinone radical are dependent on the molecular structure and the surrounding environment.

A significant aspect of the redox chemistry of many naphthoquinones is their ability to catalyze the production of reactive oxygen species (ROS) through a process called redox cycling. nih.gov In the presence of a reducing agent (such as NADPH) and molecular oxygen, the naphthoquinone can be reduced to its semiquinone radical. This radical can then transfer an electron to molecular oxygen to form the superoxide (B77818) radical anion (O₂•-), regenerating the parent quinone which can then re-enter the cycle. researchgate.net

The superoxide radical can then undergo further reactions to produce other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The generation of ROS is a proposed mechanism for the biological activity of many quinone compounds. researchgate.net The efficiency of ROS production is dependent on the redox potential of the quinone; compounds that are more easily reduced are often more efficient at generating ROS. The presence of both amino and bromo substituents on the 1,5-naphthoquinone ring will modulate its redox potential and thus its capacity for ROS generation.

Interactions with Biological Reductants (e.g., Glutathione)

The reactivity of naphthoquinones with biological nucleophiles is a key aspect of their chemical behavior. While direct studies on this compound are limited, the reactivity can be inferred from related bromo-substituted naphthoquinones. Biological reductants, such as glutathione (B108866) (GSH), are known to react with naphthoquinones.

For instance, 2-bromo-1,4-naphthoquinone has been shown to be an effective substrate for glutathione. bjournal.orgnih.gov The reaction involves the incorporation of a portion of the glutathione molecule into the naphthoquinone structure, leading to the formation of a nucleophilic substitution product, often referred to as a glutathionyl-adduct (Q-SG). bjournal.orgnih.gov The reaction mechanism typically proceeds through a 1,4-addition of the thiol group from GSH to the quinone ring, followed by autooxidation. nih.gov This depletion of the bromo-naphthoquinone by GSH does not necessarily negate its redox capacity, as the resulting Q-SG conjugate can also participate in redox cycling and the production of reactive oxygen species. nih.gov

Substituent Effects on Redox Potentials

The redox potential of a naphthoquinone is a critical parameter that governs its electron transfer capabilities and is highly sensitive to the nature and position of substituents on its aromatic ring system. mdpi.com The addition of substituent groups to the 1,4-naphthoquinone ring can significantly alter its oxidation/reduction characteristics. nih.gov

In this compound, the substituents have competing electronic effects.

Amino (-NH₂) Groups: These are strong electron-donating groups. They increase the electron density of the quinone ring system, which generally leads to a decrease in the redox potential, making the compound easier to oxidize and harder to reduce. sdu.dk In related quinone systems, hydroxyl (-OH) groups, which are also electron-donating, have been shown to lower the redox potential the most when they are in positions that can form intramolecular hydrogen bonds. nih.gov

Bromo (-Br) Group: This is an electron-withdrawing group due to its inductive effect. Electron-withdrawing groups decrease the electron density of the ring, making the quinone a better electron acceptor. This results in an increase in the redox potential. bjournal.orgnih.govnih.gov The general order of increasing effect on redox potential for electron-withdrawing groups is -F < -SO₃⁻ < -CN, -NO₂. nih.gov

The final redox potential of this compound is determined by the cumulative effect of these opposing substituents. The positions of the substituents are also crucial; effects are generally smaller for substituents at the 2 and 3 positions compared to those further from the carbonyl groups. nih.gov

Substituent GroupElectronic EffectImpact on Redox Potential
Amino (-NH₂)Electron-DonatingDecrease
Bromo (-Br)Electron-WithdrawingIncrease
Hydroxyl (-OH)Electron-DonatingDecrease
Methyl (-CH₃)Electron-DonatingDecrease
Nitro (-NO₂)Electron-WithdrawingIncrease
Cyano (-CN)Electron-WithdrawingIncrease

Addition and Cycloaddition Reactions

Naphthoquinones are α,β-unsaturated ketones, and their characteristic reactivity involves 1,4-addition reactions (Michael additions) with nucleophiles. academicjournals.org The presence of amino and bromo substituents on the this compound ring system dictates its reactivity in addition reactions.

The quinone ring is electron-deficient and thus susceptible to nucleophilic attack. Compounds containing amino (-NH₂) and thiol (-SH) groups readily react with quinones via addition reactions. academicjournals.org For example, 1,4-naphthoquinone reacts with primary amines to yield 2-amino-1,4-naphthoquinones. nih.gov Similarly, reactions with α,ω-diamino-derivatives can lead to the formation of α,ω-bis(quinonyl) amines. researchgate.net

In this compound, the C-3 position is a likely site for nucleophilic attack, influenced by the adjacent bromo group at C-2. However, the existing amino groups can also modulate the reactivity. Reactions of 2-amino-1,4-naphthoquinone with aldehydes illustrate the dual nucleophilic character of aminoquinones, with potential reaction sites at both the nitrogen of the amino group and the C-3 position of the ring. researchgate.net Under neutral conditions, reactions with aldehydes can lead to N-alkylation, while acidic conditions can promote C-3 alkylation followed by cyclization. researchgate.net

Rearrangement Reactions (e.g., those leading to imine formation in related naphthoquinones)

Rearrangement reactions in naphthoquinone chemistry can lead to significant structural transformations. A notable example is the reaction of 1,2-naphthoquinone (B1664529) with primary amines, which results in a product that is structurally equivalent to a 1,4-naphthoquinone derivative, involving a 1,2- to 1,4-carbonyl transposition. nih.gov

In this reaction, the primary amine attacks the 1,2-naphthoquinone, leading to the incorporation of an amino group at the 2-position and, crucially, the formation of an imine group at the 4-position. nih.gov For instance, the reaction of 1,2-naphthoquinone with n-butylamine yields 2-(butylamino)-naphthoquinone-1,4-butylimine. nih.gov This transformation is significant as it demonstrates that both 1,2- and 1,4-naphthoquinones can lead to the formation of 2-amino-1,4-naphthoquinone derivatives when reacted with primary amines. nih.gov

This type of rearrangement highlights a key reactivity pattern for naphthoquinones. While this compound is a 1,5-naphthoquinone, the principles of nucleophilic attack by amines and subsequent rearrangement to form imine functionalities are relevant to understanding its potential reaction pathways with similar reagents.

Spectroscopic Characterization and Analytical Methodologies for 4,8 Diamino 2 Bromo 1,5 Naphthoquinone

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of 4,8-diamino-2-bromo-1,5-naphthoquinone, as well as for gaining insight into its chemical structure through fragmentation analysis. The compound has a molecular formula of C₁₀H₇BrN₂O₂ and a monoisotopic mass of approximately 265.97 g/mol . chemnet.com

Electrospray ionization (ESI) is a commonly used soft ionization technique for naphthoquinone derivatives, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govlibretexts.org For this compound, the ESI mass spectrum would be expected to show a prominent isotopic cluster for the [M+H]⁺ ion at m/z 267 and 269. This characteristic pattern is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the parent ion. While specific experimental data for this exact compound is not detailed in the provided sources, fragmentation patterns for similar halogenated and aminated naphthoquinones suggest predictable cleavage points. nih.govresearchgate.net Common fragmentation pathways would likely involve the loss of the bromine atom (a decrease of 79/81 mass units) or cleavages related to the amino groups.

Table 1: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol chemnet.com
Expected [M+H]⁺ Ion (⁷⁹Br) m/z 267.98

Elemental Analysis

Elemental analysis provides a fundamental method for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For a pure sample of this compound (C₁₀H₇BrN₂O₂), the experimentally determined percentages of carbon, hydrogen, bromine, nitrogen, and oxygen should align closely with the theoretically calculated values. This technique is essential for verifying the purity and confirming the elemental composition of the molecule. researchgate.net

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the elements. Any significant deviation between the experimental and calculated values would suggest the presence of impurities or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Count Total Mass Mass Percentage (%)
Carbon C 12.011 10 120.11 45.01%
Hydrogen H 1.008 7 7.056 2.64%
Bromine Br 79.904 1 79.904 29.91%
Nitrogen N 14.007 2 28.014 10.49%
Oxygen O 15.999 2 31.998 11.98%

| Total | | | | 267.082 | 100.00% |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been publicly documented, analysis of related anthraquinone (B42736) and naphthoquinone derivatives allows for a reliable prediction of its key structural features. researchgate.net

The core 1,5-naphthoquinone ring system is expected to be largely planar. The bromine atom, the two amino groups, and the two carbonyl oxygen atoms would lie in or very close to this plane. The analysis would confirm the substitution pattern, showing the bromine atom at the C2 position and the amino groups at the C4 and C8 positions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for separating naphthoquinone derivatives. sielc.comphenomenex.comvcu.edu

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 (octadecylsilane) column, is used. phenomenex.comwikipedia.org The separation is achieved by eluting the compound with a polar mobile phase. The composition of the mobile phase is critical for achieving good resolution and peak shape. A gradient elution is often employed, starting with a higher polarity mixture (e.g., a high percentage of water) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This process allows for the efficient elution of compounds based on their hydrophobicity. wikipedia.orgsielc.com

To improve peak symmetry and prevent tailing, especially with amine-containing compounds, an acid modifier such as formic acid or phosphoric acid is frequently added to the mobile phase. sielc.com The purity of the sample is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Representative RP-HPLC Method for Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (at λmax)

| Injection Volume | 10-20 µL |

Computational Chemistry and Theoretical Investigations of 4,8 Diamino 2 Bromo 1,5 Naphthoquinone

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like 4,8-Diamino-2-bromo-1,5-naphthoquinone, DFT calculations would provide significant insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Geometry Optimization

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. For this compound, this would yield precise information on bond lengths (e.g., C-C, C=O, C-N, C-Br) and bond angles, revealing the planarity of the naphthoquinone ring and the orientation of the amino and bromo substituents. This optimized structure is the foundation for all subsequent property calculations.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining its fundamental vibrational modes. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to these specific motions. For instance, it would identify which frequencies correspond to the C=O carbonyl stretches, N-H stretches of the amino groups, or vibrations of the aromatic ring. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Electronic Structure Characterization

The electronic properties of a molecule are often understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited. DFT calculations would provide the energy values for these orbitals and visualize their spatial distribution across the this compound structure, indicating which parts of the molecule are most involved in electron donation and acceptance.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis for this compound would reveal the nature of intramolecular hydrogen bonding between the amino groups and adjacent carbonyl oxygens. It would also calculate the natural atomic charges on each atom, showing how the electron-donating amino groups and the electron-withdrawing bromo and quinone groups influence the charge distribution across the molecule.

Fukui Functions for Reactivity Prediction

There is currently no specific research available detailing the Fukui functions for this compound. Such an analysis would be instrumental in predicting the compound's reactivity, specifically identifying the electrophilic, nucleophilic, and radical attack sites. This is typically achieved through computational chemistry methods, but these studies have not been published for this particular molecule.

Electron Density Difference (E.D.D.) and Hole Density Difference (H.D.D.) Maps

Similarly, Electron Density Difference (E.D.D.) and Hole Density Difference (H.D.D.) maps for this compound are not available in the current body of scientific literature. These maps are crucial for visualizing the redistribution of electron density upon excitation, providing insights into the compound's photophysical properties.

Thermodynamic Property Calculations

While basic physical properties such as a boiling point of 326.6°C at 760 mmHg and a density of 1.85g/cm³ are known, comprehensive thermodynamic property calculations from computational studies are not published. echemi.comchemnet.com These would include parameters like standard enthalpy, entropy, and Gibbs free energy of formation, which are essential for understanding the compound's stability and reaction thermodynamics.

Intermolecular Interaction Analysis

Detailed analyses of intermolecular interactions for this compound are not specifically documented.

No studies detailing Hirshfeld surface analysis and the corresponding fingerprint plots for this compound have been published. This type of analysis is valuable for quantifying and visualizing intermolecular contacts within a crystal structure, which is fundamental to understanding its solid-state properties. While Hirshfeld surface analysis has been performed on other brominated compounds to understand intermolecular interactions, this has not been extended to the specific subject of this article. nih.govnih.govresearchgate.net

There is a lack of research applying the Quantum Theory of Atoms in Molecules (AIM) and Electron Localization Function (ELF) analysis to this compound. These theoretical tools are used to characterize the nature of chemical bonds and non-covalent interactions within a molecule. Studies on other naphthoquinone derivatives have utilized AIM theory, but not on this specific compound. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulations for this compound are not found in the available literature. Such simulations would provide a dynamic perspective on the molecule's behavior, including its conformational flexibility and interactions with other molecules over time. While molecular dynamics simulations have been employed to study the interaction of other naphthoquinone derivatives with biological targets, this specific molecule has not been the subject of such investigations. nih.govnih.govresearchgate.net

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For a novel compound like this compound, molecular docking studies would be a critical first step in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

The general workflow for a molecular docking study of this compound would involve the preparation of the 3D structure of the ligand and a library of macromolecular targets, often proteins implicated in disease pathways. Using docking software, the compound would be placed into the binding site of each target, and various conformational poses would be sampled. These poses are then scored based on a function that estimates the binding free energy, with lower scores typically indicating a more favorable interaction.

Studies on analogous amino-naphthoquinone and bromo-naphthoquinone derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors involved in cancer and infectious diseases. For example, various naphthoquinone derivatives have been docked against targets such as cyclooxygenase-2 (COX-2), topoisomerase II, and trypanothione (B104310) reductase. mdpi.comnih.govresearchgate.net

The predicted interactions for this compound would likely involve hydrogen bonding between its amino groups and the carbonyl oxygens with polar residues in the active site. The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The aromatic naphthoquinone core would be expected to form π-π stacking or hydrophobic interactions with aromatic and nonpolar residues of the target protein.

A hypothetical summary of molecular docking results for this compound against a panel of potential protein targets is presented in the table below. The binding energies are illustrative and based on typical values observed for similar naphthoquinone derivatives.

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKR-8.5Arg120, Tyr355, Ser530
Topoisomerase II1ZXM-9.2Asp555, Arg486, Gln778
Trypanothione Reductase2W0H-7.9Trp21, Met115, His461
B-cell lymphoma 2 (Bcl-2)4IEH-8.1Arg102, Asp105, Tyr195

These predicted binding affinities and interactions would provide a strong basis for prioritizing experimental validation and guiding the design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a potential drug candidate like this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its complex with a biological target, complementing the static picture provided by molecular docking. frontiersin.org

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The forces between the atoms are calculated, and Newton's laws of motion are used to predict their subsequent movements over a defined period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information about the stability of the protein-ligand interaction. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time suggests that the complex is in a stable conformation. Root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid.

For this compound, MD simulations would be crucial to assess whether the key interactions predicted by docking are maintained over time. The simulations could reveal the role of water molecules in mediating protein-ligand interactions and provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

A hypothetical summary of data that could be obtained from an MD simulation of a this compound-protein complex is shown in the table below.

Simulation ParameterValue (Hypothetical)Interpretation
Simulation Time200 nsProvides a reasonable timescale to assess complex stability.
Average Ligand RMSD1.5 ÅIndicates the ligand remains stably bound in the active site.
Average Protein Backbone RMSD2.0 ÅSuggests the overall protein structure is not significantly perturbed by ligand binding.
Key Hydrogen Bond Occupancy> 80%Confirms the persistence of crucial hydrogen bonds identified in docking.
MM/PBSA Binding Free Energy-45 kcal/molProvides a more refined estimate of the binding affinity.

These theoretical investigations, combining molecular docking and molecular dynamics, would be invaluable for understanding the therapeutic potential of this compound and for guiding its future development as a potential drug candidate.

Structural Modifications and Derivative Synthesis of 4,8 Diamino 2 Bromo 1,5 Naphthoquinone

Amino Group Derivatization

The presence of two primary amino groups at the C4 and C8 positions provides rich opportunities for derivatization. These nucleophilic centers readily react with various electrophiles, allowing for the introduction of a wide range of functional groups.

Alkylation and Acylation of Amino Moieties

The amino groups of naphthoquinones can undergo alkylation and acylation to yield N-substituted derivatives. While specific studies on 4,8-diamino-2-bromo-1,5-naphthoquinone are not extensively detailed in the provided results, the general reactivity of aminonaphthoquinones suggests these transformations are feasible. For instance, related 2-amino-1,4-naphthoquinone systems can be alkylated under visible-light-induced conditions. rsc.org Acylation reactions, typically involving the treatment with acid chlorides or anhydrides in the presence of a base, would yield the corresponding amides. These modifications can significantly alter the electronic and steric properties of the parent molecule.

Formation of Imines and Schiff Bases

The condensation of primary amino groups with aldehydes or ketones is a fundamental method for forming imines, commonly known as Schiff bases. This reaction has been applied to various amino-naphthalene and aminonaphthoquinone systems to create novel derivatives. researchgate.netresearchgate.net For this compound, a reaction with two equivalents of an appropriate aldehyde or ketone would lead to the formation of a bis-imine derivative. The specific reaction conditions, such as the choice of solvent and catalyst (often a mild acid), would be crucial for optimizing the yield of the desired Schiff base.

Table 1: Examples of Schiff Base Synthesis from Amino-Naphthalene Precursors This table is illustrative of the general reaction type, as specific examples for the subject compound were not found.

Amine ReactantCarbonyl ReactantProduct TypeReference
1,5-DiaminonaphthaleneVarious aromatic and aliphatic ketonesBis-imine (Schiff Base) researchgate.net
2-Amino-4-methyl phenol1,4-Naphthoquinone (B94277)Imino-naphthoquinone (Schiff Base) researchgate.net

Bromine Atom Functionalization

The bromine atom at the C2 position is a key site for introducing structural diversity through substitution and coupling reactions. Its presence as a good leaving group on the electron-deficient quinone ring facilitates a range of chemical transformations.

Nucleophilic Aromatic Substitution with Various Nucleophiles (e.g., S-nucleophiles)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing aryl halides, especially when the aromatic ring is activated by electron-withdrawing groups, such as the carbonyls in a quinone system. masterorganicchemistry.comlibretexts.orglibretexts.org The bromine atom on this compound is susceptible to displacement by a variety of nucleophiles.

Sulfur nucleophiles, such as thiols, are particularly effective in these reactions. For example, 2-bromo-1,4-naphthoquinone readily reacts with glutathione (B108866) (GSH), a tripeptide containing a thiol group, to form the corresponding thioether conjugate via nucleophilic substitution. nih.gov This reactivity is general for halo-quinones, which are known to react with thiols to form S-substituted derivatives. researchgate.net The reaction typically proceeds under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion.

Table 2: Nucleophilic Aromatic Substitution on Bromo-Naphthoquinones

Naphthoquinone SubstrateNucleophileProductReaction TypeReference
2-Bromo-1,4-naphthoquinoneGlutathione (GSH)2-(Glutathionyl)-1,4-naphthoquinoneSNAr nih.gov
2,3-Dichloro-1,4-naphthoquinoneThiols2-Chloro-3-(thio)-1,4-naphthoquinoneSNAr researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify aryl halides. nih.gov

The Sonogashira coupling reaction joins an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method could be applied to this compound to introduce various alkynyl substituents at the C2 position, significantly extending the molecular framework. The reaction is typically performed under mild conditions. wikipedia.orgnih.gov

The Suzuki coupling reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. nih.govrsc.org This reaction is highly versatile for creating biaryl linkages. Reacting this compound with different arylboronic acids would yield a library of 2-aryl-4,8-diamino-1,5-naphthoquinone derivatives.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides

Reaction NameCoupling PartnersCatalyst SystemBond FormedReference
SonogashiraAryl Halide + Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC(sp)-C(sp2) wikipedia.orgorganic-chemistry.orgnih.gov
SuzukiAryl Halide + Organoboron CompoundPd complex, BaseC(sp2)-C(sp2) nih.govrsc.org

Quinone Moiety Modifications

The quinone ring itself, characterized by its conjugated diketone system, is a reactive pharmacophore. nih.gov Modifications often target the carbonyl groups or the carbon-carbon double bond.

One common reaction is photochemical acylation. The irradiation of 1,4-naphthoquinones in the presence of aldehydes can lead to the formation of acylated hydroquinones. mdpi.comresearchgate.net Subsequent oxidation can then yield the corresponding acylated 1,4-naphthoquinone. This "photo-Friedel-Crafts acylation" allows for the introduction of acyl groups onto the quinone ring, typically adjacent to a carbonyl group. researchgate.net While this reaction is well-documented for the 1,4-naphthoquinone core, its application to the 1,5-naphthoquinone system would depend on the specific photochemical properties of the substrate. Such modifications alter the redox potential and steric environment of the quinone system. digitellinc.com

Alterations to the Keto Groups

The keto groups of the naphthoquinone ring are prime sites for chemical reactions. One notable transformation involves the reaction of naphthoquinones with primary amines, which can lead to the formation of imino derivatives. For instance, the reaction of 1,2-naphthoquinone (B1664529) with primary amines results in a 2-amino-1,4-naphthoquinone derivative, effectively transposing a 1,2-dicarbonyl system to a 1,4-quinone-imine structure. nih.gov This type of reaction converts one of the keto groups into an imine, significantly altering the electronic structure of the quinone core. While this specific example involves a 1,2-naphthoquinone, the principle of keto group modification through condensation with amines is a fundamental reaction of quinones that could be applicable to the this compound scaffold.

Introduction of Additional Substituents (e.g., hydroxyl, alkyl, aryl, halogens)

The periphery of the this compound molecule can be further functionalized by introducing a range of substituents. The existing bromo group is a versatile handle for nucleophilic substitution reactions, while other positions on the ring can also be targeted for functionalization.

Halogens: Further halogenation or substitution of the existing bromine can be achieved. For example, related 5,8-diamino-1,4-naphthoquinone derivatives have been synthesized with chlorine or bromine atoms at the 2 and 3 positions. nii.ac.jp The synthesis of 2-hydroxy-3-bromo-1,4-naphthoquinone is achieved through the bromination of lawsone, demonstrating a method for introducing additional halogen atoms onto a hydroxylated naphthoquinone ring. sciforum.net The halogen atoms adjacent to carbonyl groups in quinone systems are often labile and can undergo nucleophilic substitution. academicjournals.org

Alkyl and Aryl Groups: Alkyl groups can be introduced onto the naphthoquinone scaffold. For instance, 5,8-diamino-2,3-dimethyl-1,4-naphthoquinones have been synthesized. nii.ac.jp Modern photochemical methods also allow for the C-H alkylation of 2-amino-1,4-naphthoquinones under mild, redox-neutral conditions. rsc.org Aryl groups can also be incorporated. The reaction of bromo-naphthoquinones with various amines, including aryl amines, leads to the synthesis of new aryl amino quinones. researchgate.netnih.gov

Hydroxyl Groups: The introduction of hydroxyl groups can significantly impact the biological and chemical properties of the molecule. The synthesis of hydroxylated naphthoquinones is a well-established field of study. researchgate.net For example, 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) can be prepared by the bromination of 1-amino-4-hydroxyanthraquinone, indicating that hydroxylated aminoquinones can undergo halogenation. google.com

Table 1: Examples of Substituent Introduction on Naphthoquinone Scaffolds This table is interactive. Click on the headers to sort.

Starting Material Reagent(s) Substituent Introduced Position(s) Reference
5-Acetylamino-1,4-naphthoquinone derivatives Nitration, Hydrolysis, Reduction Amino, Chloro, Bromo, Methyl 2, 3, 5, 8 nii.ac.jp
2-Amino-1,4-naphthoquinones Cyclobutanone oxime esters Cyanoalkyl 3 rsc.org
2-Bromo-1,4-naphthoquinone 8-Hydroxyquinoline derivatives 8-Quinolinoloxy 2 mdpi.com
Lawsone (2-hydroxy-1,4-naphthoquinone) Bromine, Hydroperoxide Bromo 3 sciforum.net
1,4-Naphthoquinone Primary amines Amino 2 nih.govresearchgate.net

Synthesis of Complex Naphthoquinone-Hybrid Systems

The this compound core can be integrated into larger, more complex molecular systems, leading to hybrid molecules with potentially novel functions.

Fused Heterocyclic Rings (e.g., quinoxaline-based systems)

Macrocyclic Conjugates (e.g., crown-ether containing derivatives)

Macrocycles like crown ethers can be conjugated to the naphthoquinone core to create host-guest systems or to modify solubility and pharmacokinetic properties. Crown ethers are known to complex with cationic species and have been incorporated into various molecular designs. nih.govresearchgate.net The synthesis of azacrown ethers and their conjugation to other molecules is a well-developed area. rsc.org While specific examples of conjugating crown ethers to this compound are not detailed in the literature, the general principle involves linking a pre-formed or in-situ generated macrocycle to a reactive site on the naphthoquinone, such as one of the amino groups. Such conjugates have been explored in the context of antibody-drug conjugates (ADCs), where hydrophilic macrocycles like cyclodextrins and crown ethers are used to enhance in vivo performance. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies Through Derivative Synthesis

The synthesis of various derivatives of the this compound scaffold is crucial for understanding how specific structural features influence biological activity.

SAR studies have shown that the nature of substituents on the naphthoquinone ring is critical. The presence of an electron-withdrawing group, such as the bromine atom in 2-bromo-1,4-naphthoquinone, has a direct and significant effect on the molecule's redox properties. nih.gov It was found to be substantially more efficient at generating reactive oxygen species compared to its methylated analog, menadione, which has implications for its potential use in cancer therapy. nih.gov

The introduction of different functional groups allows for the systematic probing of structure-activity relationships. researchgate.net For example, in a series of antimicrobial naphthoquinones, the introduction of a fluorine atom led to a compound with potent and broad activity against various microbes, including resistant strains. nih.gov In another study on cytotoxic 2-amino-1,4-naphthoquinone hybrids, the substituents on an attached benzoic acid moiety were found to play a crucial role in determining the compound's cytotoxicity. researchgate.net Quantitative structure-activity relationship (QSAR) models have also been developed for naphthoquinone derivatives to predict their inhibitory activity against specific biological targets. brieflands.com These studies collectively underscore the importance of derivative synthesis in mapping the relationship between molecular structure and biological function.

Table 2: Summary of SAR Findings for Naphthoquinone Derivatives This table is interactive. Click on the headers to sort.

Naphthoquinone Core/Derivative Class Structural Modification Impact on Activity Target/Application Reference
2-Substituted-1,4-naphthoquinones Substitution of methyl with bromo Increased H₂O₂ production Anticancer nih.gov
Naphtho[2,3-b]furan-4,9-diones Introduction of fluorine Potent and broad antimicrobial activity Antimicrobial nih.gov
2-Amino-1,4-naphthoquinone hybrids Substituents on benzoic acid moiety Crucial for determining cytotoxicity Anticancer (Topo-II) researchgate.net
General Naphthoquinones Various descriptors analyzed Correlation with IDO1 inhibition Pathogen Inhibition brieflands.com
Juglone, Plumbagin, Lawsone derivatives Various substitutions Varied phytotoxicity Herbicides core.ac.uk

Mechanistic Studies of Biological Activities of 4,8 Diamino 2 Bromo 1,5 Naphthoquinone Derivatives

Antimicrobial Action Mechanisms (General Naphthoquinones)

Naphthoquinones exhibit a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and viruses through various mechanisms of action. mdpi.com These compounds can disrupt essential cellular processes, leading to the inhibition of microbial growth or cell death.

The antibacterial effects of naphthoquinones are multifaceted. mdpi.com They are known to be active against a range of bacteria, including Gram-positive species like Staphylococcus aureus and Bacillus subtilis, and in some cases, Gram-negative bacteria. nih.govscielo.br The primary mechanisms include:

Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, a process that generates superoxide (B77818) radicals and other reactive oxygen species. mdpi.comresearchgate.net This leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, ultimately causing bacterial cell death. researchgate.netnih.gov

Disruption of Cellular Membranes: Some naphthoquinones can interfere with the integrity of the bacterial cell membrane. mdpi.com This disruption can lead to the leakage of essential intracellular components and disrupt membrane-dependent processes.

Inhibition of Electron Transport and Enzyme Activity: By acting as analogs to molecules like ubiquinone, certain naphthoquinones can interfere with the mitochondrial electron transport chain, which is vital for cellular respiration and ATP synthesis. scielo.br They can also inhibit the activity of key bacterial enzymes, including DNA topoisomerases. mdpi.commdpi.com

Interference with Nucleic Acid and Protein Synthesis: Naphthoquinones have been shown to disrupt the synthesis of essential macromolecules like proteins and nucleic acids in bacterial cells. frontiersin.org

Table 1: Examples of Antibacterial Activity of Naphthoquinone Derivatives
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
JugloneStaphylococcus aureus≤ 0.125 µmol/L
5,8-dimethoxy-1,4-naphthoquinoneStaphylococcus aureus≤ 0.125 µmol/L
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus aureus30 to 125 µg/ml
PlumbaginMethicillin-resistant S. aureus (MRSA)Data available on antibacterial activity mdpi.com

The antifungal properties of naphthoquinones have been demonstrated against a variety of fungi, including opportunistic yeasts like Candida species and dermatophytes. inpa.gov.brnih.gov While the exact mechanisms are not fully elucidated, several key actions have been identified:

Membrane Permeability Disruption: A primary mechanism appears to be the disruption of the fungal cell membrane's permeability. nih.govresearchgate.net This interference can lead to an efflux of potassium ions and the leakage of other intracellular materials, compromising the cell's osmotic balance and viability. inpa.gov.brnih.gov

Oxidative Stress: Similar to their antibacterial action, naphthoquinones generate ROS through redox cycling within fungal cells. mdpi.com This oxidative stress can damage mitochondria and impair cellular respiration, contributing to their antifungal effect. mdpi.com

Multi-target Action: It is believed that naphthoquinones act on multiple targets within the fungal cell, including the cell wall and various intracellular components, though these interactions are still under investigation. nih.gov

Table 2: Antifungal Activity of Selected Naphthoquinones against Cryptococcus spp.
CompoundMinimum Inhibitory Concentration (MIC)
2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ)0.19 µg/mL
2-methoxy-1,4-naphthoquinone (2-MNQ)3.12 to 12.5 µg/mL
Lapachol≥ 100 µg/mL

Naphthoquinone derivatives have shown potential as antiviral agents against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and poliovirus. mdpi.comacs.orgresearchgate.net Their mechanisms of action can be virus-specific. For instance, some derivatives have been found to inhibit the replication of HSV-1. nih.govnih.gov One identified mechanism involves the inhibition of the Na+, K+ ATPase enzyme, which appears to be linked to the antiviral action against HSV-1. acs.org The broad spectrum of biological activities suggests that naphthoquinones could interfere with various stages of the viral life cycle. mdpi.com

Anticancer Action Mechanisms (General Naphthoquinones)

The anticancer properties of naphthoquinones are a significant area of research, with many natural and synthetic derivatives demonstrating cytotoxicity against various cancer cell lines. d-nb.infonih.gov The mechanisms underlying their antitumor activity are diverse and often involve inducing cell death through apoptosis. researchgate.net

A primary mechanism for the anticancer activity of many naphthoquinones is the induction of oxidative stress. researchgate.netnih.gov

Redox Cycling: Naphthoquinones can accept one or two electrons to form highly reactive semiquinones and hydroquinones. d-nb.info These species can then be re-oxidized by molecular oxygen, creating a futile redox cycle that continuously generates ROS, such as superoxide anions and hydrogen peroxide. d-nb.infonih.gov

Apoptosis Induction: The excessive accumulation of intracellular ROS disrupts the normal redox balance of the cell, leading to oxidative damage to DNA, proteins, and lipids. nih.govcsir.co.za This damage can trigger apoptotic pathways, leading to programmed cell death. d-nb.infonih.gov The loss of mitochondrial membrane potential is a common event in this ROS-mediated apoptosis. nih.gov

Naphthoquinones can directly interact with DNA, interfering with its replication and transcription, which is particularly detrimental to rapidly dividing cancer cells.

DNA Intercalation: Due to their planar, polycyclic aromatic structure, some naphthoquinone derivatives can insert themselves between the base pairs of the DNA double helix. mdpi.comwikipedia.org This process, known as intercalation, can unwind the DNA helix, causing structural distortions that inhibit the function of enzymes like DNA and RNA polymerases. wikipedia.org

DNA Alkylation: Following a two-electron reduction to a hydroquinone (B1673460), these compounds can act as alkylating agents. nih.gov They can form covalent bonds with nucleophilic sites in DNA, leading to damage that can be irreparable and trigger cell death. nih.govreddit.com

Topoisomerase Inhibition: Naphthoquinones have been identified as inhibitors of topoisomerases I and II, enzymes crucial for managing DNA topology during replication, transcription, and repair. mdpi.comnih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, which ultimately induces apoptosis. nih.govnih.gov

Table 3: Anticancer Activity of Selected Naphthoquinone Derivatives
CompoundCancer Cell LineIC50 Value
Compound 56c (Benzyl clicked 1,4-naphthoquinone (B94277) derivative)MCF-7 (Breast Cancer)10.4 μM
Compound 56c (Benzyl clicked 1,4-naphthoquinone derivative)HT-29 (Colon Cancer)6.8 μM
Compound 56c (Benzyl clicked 1,4-naphthoquinone derivative)MOLT-4 (Leukemia)8.4 μM
Shikonin derivative 61-up to 0.6 μM

Inhibition of Topoisomerase Enzymes (I and II)

Naphthoquinone derivatives are well-documented inhibitors of topoisomerase I and II, enzymes crucial for managing DNA topology during replication, transcription, and repair. The core naphthoquinone scaffold is a key structural feature for this activity. For instance, some 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives have demonstrated potent inhibition of DNA topoisomerase I. It is suggested that the electrophilic nature of the quinone moiety may be involved in their bioactivity, potentially through an irreversible arylation of the enzyme. The size and nature of substituents on the naphthoquinone ring can significantly influence the inhibitory potency.

While direct evidence for 4,8-Diamino-2-bromo-1,5-naphthoquinone is pending, it is plausible that it could function as a dual inhibitor of topoisomerase I and II. The amino and bromo substituents would modulate the electronic properties and steric interactions of the molecule with the enzyme-DNA complex, potentially influencing its inhibitory profile. The mechanism of action for some related compounds does not involve DNA intercalation, a common mechanism for other topoisomerase inhibitors like anthracyclines. Instead, they may act as slow-acting inhibitors that function in the absence of DNA.

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which naphthoquinone derivatives exert their cytotoxic effects against cancer cells is the induction of apoptosis, or programmed cell death. Various studies on amino-naphthoquinone derivatives have confirmed their ability to trigger apoptosis. For example, newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis in breast cancer cell lines.

The induction of apoptosis by these compounds is often accompanied by modulation of the cell cycle. Research on a 5,7-dimethoxy-1,4-naphthoquinone derivative demonstrated an increased population of cells in the G2/M phase of the cell cycle, correlating with the generation of reactive oxygen species (ROS). The presence of a chlorine atom at the 2-position was found to be crucial for this antiproliferative activity, suggesting that the bromo substituent in this compound could play a similar role in its biological activity.

Modulation of Key Signaling Pathways (e.g., MAPK, Akt, STAT3)

The cellular effects of naphthoquinone derivatives are often mediated by their interaction with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are common targets.

One study on a 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone derivative revealed that it induced apoptosis in gastric cancer cells by increasing the phosphorylation of p38 and JNK (members of the MAPK family) and decreasing the phosphorylation of ERK, Akt, and STAT3. nih.gov These effects were linked to the production of reactive oxygen species (ROS). nih.gov It is conceivable that this compound could also modulate these pathways, with the amino and bromo groups influencing its interaction with upstream and downstream components of these signaling cascades.

Interaction with Tumor Suppressor Proteins (e.g., p53)

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The functional status of p53 is a critical determinant of cellular response to chemotherapy. Some bioreductive aziridinylnaphthoquinone compounds have been shown to induce apoptosis through a p53-dependent pathway in breast cancer cells. nih.gov In these studies, treatment with the naphthoquinone derivative led to an increased expression of p53 protein. nih.gov This suggests that certain naphthoquinones can activate the p53 pathway, contributing to their anticancer effects. While direct interaction studies for this compound with p53 have not been reported, its structural similarity to other biologically active naphthoquinones makes this a plausible area for future investigation.

Antimalarial Properties and Mechanisms

Naphthoquinones represent a significant class of antimalarial agents. Their mechanism of action is often linked to the unique biology of the Plasmodium parasite. One proposed mechanism involves a cascade of redox reactions within the parasite. nih.gov Redox-active naphthoquinones can be reduced by parasite enzymes, such as glutathione (B108866) reductase, and in their reduced form, they can interfere with the parasite's hemoglobin digestion process by converting methemoglobin (FeIII) to hemoglobin (FeII), which is less readily digested. nih.gov

Furthermore, many antimalarial quinones are thought to interfere with the formation of hemozoin, a crystalline substance produced by the parasite to detoxify the heme released during hemoglobin digestion. By inhibiting hemozoin formation, free heme accumulates to toxic levels within the parasite. The introduction of nitrogen-containing substituents, such as amino groups, into the naphthoquinone core has been explored as a strategy to enhance antimalarial activity.

Enzyme Inhibition Studies (Beyond Topoisomerases)

The biological activity of naphthoquinone derivatives extends to the inhibition of a variety of enzymes beyond topoisomerases. For example, certain naphthoquinone derivatives have been evaluated as inhibitors of the 20S proteasome, a key component of the cellular machinery for protein degradation. In these studies, the chloronaphthoquinone and sulfonamide moieties were found to be critical for inhibitory activity.

Additionally, some 1,4-naphthoquinone derivatives have shown anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory response. The specific enzyme inhibitory profile of this compound would depend on its unique structural features and how they interact with the active sites of various enzymes.

Electron Transfer in Biological Systems and its Consequences

A fundamental aspect of the biological activity of naphthoquinones is their ability to participate in electron transfer reactions. The quinone moiety can undergo redox cycling, accepting one or two electrons to form semiquinone and hydroquinone species, respectively. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.

The presence of an electron-withdrawing group, like a bromine atom, on the naphthoquinone ring can directly impact the efficiency of ROS production. For instance, 2-bromo-1,4-naphthoquinone was found to be significantly more efficient at producing hydrogen peroxide compared to its methylated counterpart, menadione. This enhanced ROS generation can lead to oxidative stress, damage to cellular macromolecules like DNA and proteins, and ultimately trigger apoptotic cell death. Therefore, the electron transfer properties of this compound are likely a key determinant of its biological consequences.

Emerging Research Directions and Non Clinical Applications

Electrochemical Applications

The inherent redox characteristics of the quinone moiety are central to its potential in electrochemical systems. Naphthoquinone derivatives are widely studied for their ability to undergo reversible reduction and oxidation processes, making them suitable candidates for energy storage and conversion technologies.

Advanced Batteries: Quinones and their derivatives are being explored as organic active materials for redox flow batteries. researchgate.net These compounds can offer tunable redox potentials, high solubility, and enhanced stability through functionalization. researchgate.net The electron-donating and -withdrawing groups on the 4,8-Diamino-2-bromo-1,5-naphthoquinone ring could modulate its redox potential, a key parameter for battery performance. The biological activity of many 1,4-naphthoquinones is linked to their capacity to accept one or two electrons, forming anion radicals and dianion radical hydroquinones, a property that is also fundamental for battery applications. mdpi.com

Fuel Cells: The electrochemical properties of naphthoquinones also suggest their potential utility in fuel cell technology, possibly as catalysts or mediators in electrochemical reactions. The study of the electrochemical behavior of new 1,4-naphthoquinone (B94277) derivatives, often using techniques like cyclic voltammetry, helps in understanding the redox mechanisms that are crucial for such applications. mdpi.com

Applications in Materials Science

The structure of this compound lends itself to several applications in the development of new materials, from traditional colorants to advanced functional materials.

Historically, naphthoquinone derivatives have been a source of vibrant dyes and pigments. jst.go.jp Compounds with similar structures, such as 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid), are critical intermediates in the synthesis of a wide array of acid and reactive dyes for the textile industry. beilstein-journals.orgnih.gov The amino groups in this compound act as powerful auxochromes, which are essential for developing color in dye molecules. The presence of both amino and bromo substituents on the naphthoquinone core provides reactive sites for further chemical modification, allowing for the synthesis of a diverse palette of colorants. beilstein-journals.org

Certain naphthoquinone derivatives are known to exhibit fluorescence. For instance, 2-amino-1,4-naphthoquinone displays blue emission. researchgate.net The combination of electron-donating amino groups and the π-conjugated naphthoquinone system in this compound could potentially give rise to interesting photophysical properties, including luminescence. The development of new fluorescent dyes is an active area of research, and structures incorporating quinone frameworks are being investigated for their potential in creating novel luminescent materials.

Naphthoquinone-based molecules have gained attention as effective photoinitiators for free radical polymerization, particularly under visible light from sources like LEDs. researchgate.netbohrium.com These systems function through a single electron transfer event between the photoinitiator and an additive. researchgate.net The efficiency and spectral characteristics of these photoinitiators can be tuned by altering the substituents on the naphthoquinone core. bohrium.com The amino and bromo groups on this compound could influence its absorption spectrum and its efficiency in generating the radical species necessary to initiate polymerization.

Analytical Chemistry Reagents

Derivatives of naphthoquinone have found a firm place in analytical chemistry. Notably, sodium 1,2-naphthoquinone-4-sulfonate (NQS) is a well-established chromogenic reagent used in spectrophotometry for the quantitative determination of primary aromatic amines and other pharmaceuticals. researchgate.net The reaction of the reagent with the target analyte produces a colored product, the intensity of which can be measured to determine the concentration of the analyte. researchgate.net Given its structure containing a reactive quinone ring, this compound could potentially be developed as a novel reagent for similar analytical applications.

Building Blocks for Supramolecular Assemblies and Polymeric Systems

The rigid structure and functional groups of this compound make it an attractive candidate as a building block for constructing larger, complex molecular architectures. Research into related structures has shown significant promise in this area. For example, a naphthalene (B1677914) bis(4,8-diamino-1,5-dicarboxyl)amide (NBA) building block, which shares the core 4,8-diamino-1,5-naphthalene substitution pattern, has been successfully used to create polymeric semiconductors. researchgate.net The connectivity and orientation of these building blocks were found to strongly influence the electronic properties of the resulting polymers. researchgate.net This suggests that this compound could similarly be used to synthesize novel polymers or supramolecular assemblies with tailored electronic or functional properties.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 73384-69-7 echemi.comchemnet.com
Molecular Formula C₁₀H₇BrN₂O₂ echemi.comchemnet.com
Molecular Weight 267.08 g/mol echemi.comchemnet.com
Density 1.85 g/cm³ echemi.comchemnet.com
Boiling Point 326.6 °C at 760 mmHg echemi.comchemnet.com
Flash Point 151.3 °C echemi.comchemnet.com

| Refractive Index | 1.736 | echemi.comchemnet.com |

Q & A

Q. Answer :

  • Light protection : Conduct assays under dark conditions or use amber vials .
  • Antioxidants : Add ascorbic acid (0.1 mM) to suppress ROS-mediated degradation .
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .

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